molecular formula C12H18ClNO B588449 2-(Propylamino)propiophenone-d7 Hydrochloride CAS No. 1286167-06-3

2-(Propylamino)propiophenone-d7 Hydrochloride

Cat. No.: B588449
CAS No.: 1286167-06-3
M. Wt: 234.775
InChI Key: CQUMWMSALZGNAF-DWPKPNNESA-N
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Description

2-(Propylamino)propiophenone-d7 Hydrochloride is a synthetic compound primarily used in scientific research. It is a deuterated analog of 2-(Propylamino)propiophenone, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often utilized in proteomics research and various biochemical studies due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)propiophenone-d7 Hydrochloride typically involves the reaction of propiophenone with propylamine in the presence of a deuterating agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Acid catalyst such as hydrochloric acid

The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)propiophenone-d7 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Propylamino)propiophenone-d7 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Propylamino)propiophenone-d7 Hydrochloride involves its interaction with specific molecular targets. It primarily acts as a reagent in organic synthesis, facilitating various chemical transformations. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling .

Comparison with Similar Compounds

Similar Compounds

    2-(Propylamino)propiophenone: The non-deuterated analog

    2-(Methylamino)propiophenone: A structurally similar compound with a methyl group instead of a propyl group

    2-(Ethylamino)propiophenone: Contains an ethyl group instead of a propyl group.

Uniqueness

2-(Propylamino)propiophenone-d7 Hydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise mechanistic studies. This makes it particularly valuable in research applications where isotopic labeling is essential.

Properties

CAS No.

1286167-06-3

Molecular Formula

C12H18ClNO

Molecular Weight

234.775

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;

InChI Key

CQUMWMSALZGNAF-DWPKPNNESA-N

SMILES

CCCNC(C)C(=O)C1=CC=CC=C1.Cl

Synonyms

1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride;  2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; 

Origin of Product

United States

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